REACTION_CXSMILES
|
CC1C=NC(C)=CN=1.CN([CH2:12][CH2:13][C:14]1[CH:19]=[N:18][C:17]([CH2:20][CH2:21]N(C)C)=[CH:16][N:15]=1)C>>[CH:13]([C:14]1[CH:19]=[N:18][C:17]([CH:20]=[CH2:21])=[CH:16][N:15]=1)=[CH2:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(N=C1)C
|
Name
|
2,5-bis(N,N-dimethylaminoethyl)pyrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCC1=NC=C(N=C1)CCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product 2,5-divinylpyrazine was collected at 46°-50° C./1.2 mm Hg (36%, nD =1.595)
|
Name
|
|
Type
|
|
Smiles
|
C(=C)C1=NC=C(N=C1)C=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |